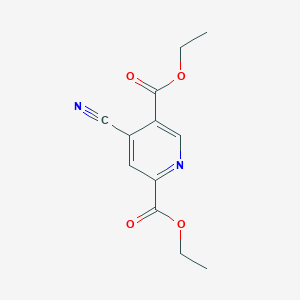

2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . It is a pyridine derivative, characterized by the presence of two ethyl groups at positions 2 and 5, a cyano group at position 4, and two ester groups at positions 2 and 5 of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate typically involves the reaction of 4-cyanopyridine-2,5-dicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and high-throughput reactors can optimize the reaction conditions and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Amides, esters, or other substituted pyridine derivatives.

Applications De Recherche Scientifique

2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is utilized in various fields of scientific research:

Mécanisme D'action

The mechanism of action of 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

- 2,5-Dimethyl 4-cyanopyridine-2,5-dicarboxylate

- 2,5-Diethyl 4-aminopyridine-2,5-dicarboxylate

- 2,5-Diethyl 4-nitropyridine-2,5-dicarboxylate

Comparison: 2

Activité Biologique

Overview

2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate is a pyridine derivative with potential biological activities that have garnered attention in medicinal chemistry and related fields. Its molecular formula is C12H12N2O4, and it is primarily investigated for its antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of ethyl bromopyruvate with appropriate nitrogen-containing compounds under controlled conditions. This compound is characterized by its two ethyl groups and a cyano group attached to the pyridine ring, which are critical for its biological activity.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanisms underlying its antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific pathways affected by this compound are still under investigation but may include the inhibition of oncogenic signaling pathways.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on several derivatives of pyridine, including this compound, demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different strains. -

Anticancer Activity Assessment

In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 25 µM after 48 hours of exposure.

Data Summary Table

Propriétés

IUPAC Name |

diethyl 4-cyanopyridine-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQGCLRCSILGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C#N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.